molecular formula C10H20N2O2 B1501484 Tert-butyl methyl(3-methylazetidin-3-YL)carbamate CAS No. 943060-83-1

Tert-butyl methyl(3-methylazetidin-3-YL)carbamate

Cat. No.: B1501484
CAS No.: 943060-83-1
M. Wt: 200.28 g/mol
InChI Key: MRDWQZXOUCMQBF-UHFFFAOYSA-N
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Description

Tert-butyl methyl(3-methylazetidin-3-YL)carbamate: is a chemical compound with the molecular formula C₁₀H₂₀N₂O₂

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-methylazetidin-3-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of tert-butyl methyl(3-methylazetidin-3-YL)carbamate involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl methyl(3-methylazetidin-3-YL)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl methyl(3-methylazetidin-3-YL)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.

Biology: In biological research, the compound is utilized to study the structure-activity relationships of azetidine derivatives and their biological activities. It is also used in the development of enzyme inhibitors and receptor ligands.

Medicine: The compound has potential medicinal applications, including its use as a precursor for the synthesis of drugs targeting various diseases. Its derivatives may exhibit pharmacological properties such as anti-inflammatory, analgesic, and antiviral activities.

Industry: In the chemical industry, this compound is employed in the production of specialty chemicals and advanced materials. It is also used in the formulation of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which tert-butyl methyl(3-methylazetidin-3-YL)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • Tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride: This compound is structurally similar to tert-butyl methyl(3-methylazetidin-3-YL)carbamate but differs in its counterion.

  • Tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate: Another closely related compound with a different counterion.

Uniqueness: this compound is unique in its combination of structural features, which contribute to its diverse applications in research and industry. Its stability, reactivity, and potential biological activities make it a valuable compound for various scientific endeavors.

Properties

IUPAC Name

tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12(5)10(4)6-11-7-10/h11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDWQZXOUCMQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693355
Record name tert-Butyl methyl(3-methylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943060-83-1
Record name tert-Butyl methyl(3-methylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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